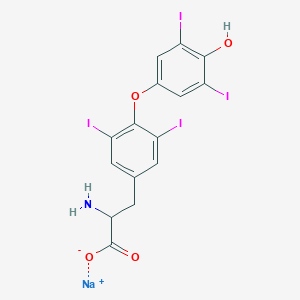

thyroxine, DL-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thyroxine, DL-, sodium salt, also known as levothyroxine sodium, is a synthetic version of thyroxine (T4), a hormone naturally produced by the thyroid gland . It is used to treat hypothyroidism and suppress thyroid-stimulating hormone secretion in other thyroid diseases .

Synthesis Analysis

The synthesis of levothyroxine sodium has been a subject of research for many years. The primary synthetic route to this active pharmaceutical ingredient (API) is more than 70+ years old with low-yielding steps . Recent studies have attempted to improve T4 solubility through the synthesis of ionic liquids (ILs) based on this drug .Molecular Structure Analysis

The molecular formula of this compound is C15H10I4NNaO4 . The stoichiometry and absolute configuration (-)-C(8)S-[C15H10I4NO4]-.Na+.5H2O have been confirmed .Chemical Reactions Analysis

The stability of sodium levothyroxine pentahydrate (LTSS) under ambient conditions and thermal stress has been evaluated . Interactions of LTSS with excipients can lead to a drastic diminution of therapeutic activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, chemical names, and classification . More detailed information about its properties can be found in the references .Mechanism of Action

Levothyroxine (T4) is a synthetic version of the body’s natural thyroid hormone: thyroxine (T4). Normally, the hypothalamus secretes thyrotropin-releasing hormone (TRH), which then stimulates the anterior pituitary to secrete thyroid-stimulating hormone (TSH), which subsequently stimulates the thyroid to secrete 80% thyroxine (T4) and 20% L-triiodothyronine (T3) .

Safety and Hazards

Future Directions

Properties

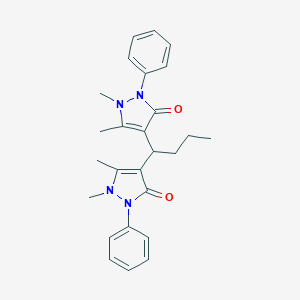

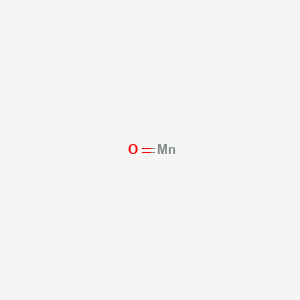

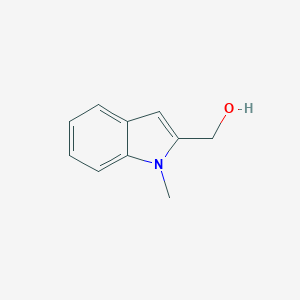

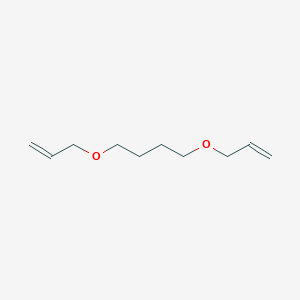

| { "Design of the Synthesis Pathway": "The synthesis of thyroxine, DL-, sodium salt can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "L-tyrosine", "potassium permanganate", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium carbonate", "iodine", "sodium hydrosulfite", "sodium hydroxide", "sodium nitrate", "acetic acid", "sodium acetate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydro | |

CAS No. |

1491-91-4 |

Molecular Formula |

C15H11I4NNaO4 |

Molecular Weight |

799.86 g/mol |

IUPAC Name |

sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23); |

InChI Key |

BRLSOHUOWVCKNI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

| 1491-91-4 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)